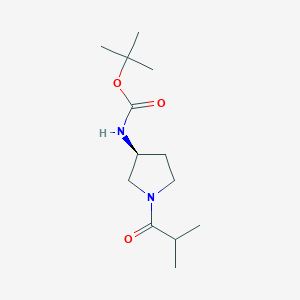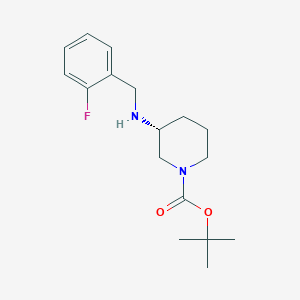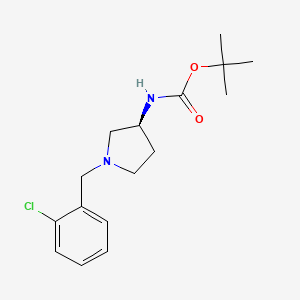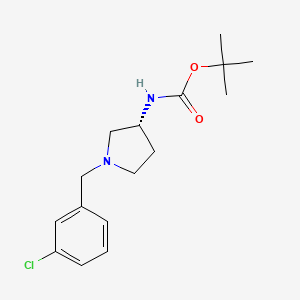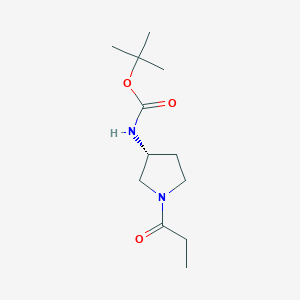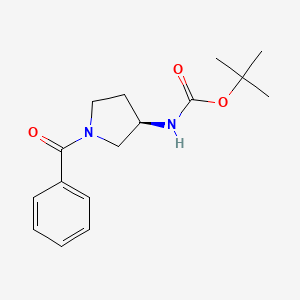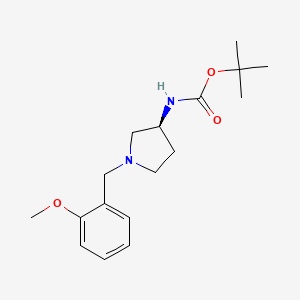
tert-Butyl 1-(3-cyanobenzyl)piperidin-4-ylcarbamate
Descripción general
Descripción
“tert-Butyl 1-(3-cyanobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the formula C18H25N3O2 . It is produced by KISHIDA CHEMICAL CO., LTD . The compound has a molecular weight of 315.41 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 1-(3-cyanobenzyl)piperidin-4-ylcarbamate” is represented by the formula C18H25N3O2 . The InChI code for this compound is 1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-8-10-21(11-9-16)13-15-6-4-14(12-19)5-7-15/h4-7,16H,8-11,13H2,1-3H3,(H,20,22) .Physical And Chemical Properties Analysis
The compound “tert-Butyl 1-(3-cyanobenzyl)piperidin-4-ylcarbamate” has a molecular weight of 315.41 . More detailed physical and chemical properties were not found in the web search results.Aplicaciones Científicas De Investigación
Synthetic Process Development tert-Butyl 1-(3-cyanobenzyl)piperidin-4-ylcarbamate is involved in the synthesis of intermediates for manufacturing lymphocyte function-associated antigen 1 inhibitors. A scalable and practical synthesis of a closely related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was developed through a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, achieving an overall yield of 50% and purity above 97% (Li et al., 2012).
Structural Analysis and Antimalarial Activity The structural details and potential antimalarial activity of derivatives similar to tert-butyl 1-(3-cyanobenzyl)piperidin-4-ylcarbamate were studied. Derivatives displayed anti-malarial activity, and the structural analysis highlighted the importance of hydroxyl, benzyl group, and methylene substituents at piperazine nitrogen for activity. Crystal structures and intermolecular interactions were detailed, providing insights into the molecular conformations and intermolecular hydrogen bonding patterns (Cunico et al., 2009).
Anticancer Drug Synthesis tert-Butyl 1-(3-cyanobenzyl)piperidin-4-ylcarbamate is a key intermediate in synthesizing small molecule anticancer drugs. The compound tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, structurally related to the query compound, was synthesized through a multi-step process, showcasing the compound's importance in the development of drugs targeting the PI3K/AKT/mTOR pathway in cancer therapy (Zhang et al., 2018).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, rinse cautiously with water . If swallowed, rinse mouth and seek medical attention if you feel unwell . It is recommended to keep away from heat/sparks/open flames/hot surfaces .
Mecanismo De Acción
Mode of Action
A related compound has been suggested to cause depolarization of the bacterial cytoplasmic membrane, suggesting a potential mechanism of antibacterial action .
Result of Action
A related compound has shown strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
Propiedades
IUPAC Name |
tert-butyl N-[1-[(3-cyanophenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-7-9-21(10-8-16)13-15-6-4-5-14(11-15)12-19/h4-6,11,16H,7-10,13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPCGFCNBCEORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129435 | |
| Record name | Carbamic acid, N-[1-[(3-cyanophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286274-35-8 | |
| Record name | Carbamic acid, N-[1-[(3-cyanophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[(3-cyanophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




